![molecular formula C13H6F5NO B14321773 2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol CAS No. 106000-38-8](/img/structure/B14321773.png)
2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol is an organic compound characterized by the presence of a pentafluorophenyl group attached to a methylideneamino group, which is further connected to a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol typically involves the condensation reaction between pentafluorobenzaldehyde and 2-aminophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mécanisme D'action
The mechanism of action of 2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can participate in hydrogen bonding and π-π interactions, while the pentafluorophenyl group can enhance its lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-{(E)-[(Trifluoromethyl)phenyl]methylidene}amino}phenol
- **2-{(E)-[(Difluoromethyl)phenyl]methylidene}amino}phenol
- **2-{(E)-[(Fluoromethyl)phenyl]methylidene}amino}phenol
Comparison
Compared to its similar compounds, 2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol is unique due to the presence of five fluorine atoms on the phenyl ring. This high degree of fluorination enhances its chemical stability, lipophilicity, and potential biological activity. The pentafluorophenyl group also imparts distinct electronic properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
106000-38-8 |
|---|---|
Formule moléculaire |
C13H6F5NO |
Poids moléculaire |
287.18 g/mol |
Nom IUPAC |
2-[(2,3,4,5,6-pentafluorophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H6F5NO/c14-9-6(10(15)12(17)13(18)11(9)16)5-19-7-3-1-2-4-8(7)20/h1-5,20H |
Clé InChI |
XILHJTAVBAYRSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=CC2=C(C(=C(C(=C2F)F)F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole](/img/structure/B14321700.png)
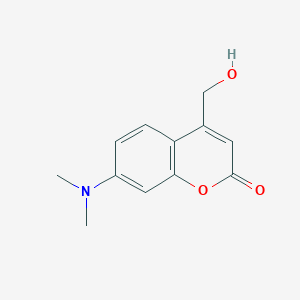
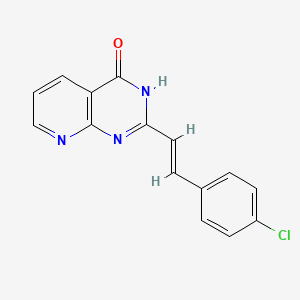

![1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14321732.png)
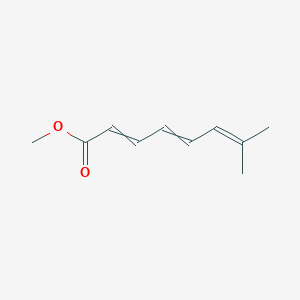
![1,1'-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14321749.png)
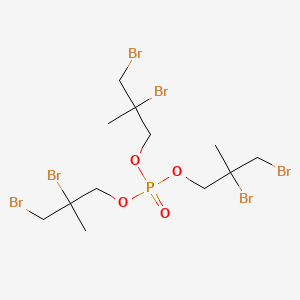
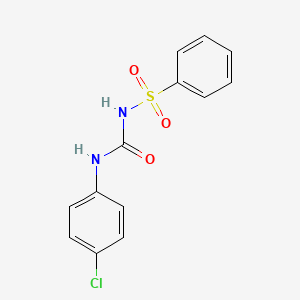
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14321764.png)
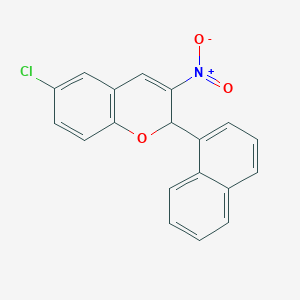
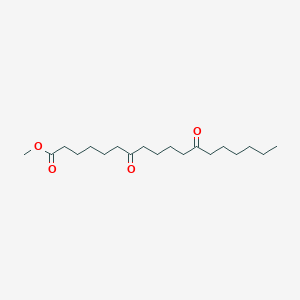
![2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14321785.png)
